Cas no 448201-83-0 (4-ethoxy-N-heptylbenzene-1-sulfonamide)

4-ethoxy-N-heptylbenzene-1-sulfonamide Chemical and Physical Properties
Names and Identifiers
-
- 4-ethoxy-N-heptylbenzene-1-sulfonamide
- 4-ethoxy-N-heptylbenzenesulfonamide
- AKOS003835421
- 448201-83-0
- F0808-1415
- SR-01000009290-1
- SR-01000009290
-
- Inchi: 1S/C15H25NO3S/c1-3-5-6-7-8-13-16-20(17,18)15-11-9-14(10-12-15)19-4-2/h9-12,16H,3-8,13H2,1-2H3
- InChI Key: JJNIXEDZKVRYJI-UHFFFAOYSA-N
- SMILES: S(C1C=CC(=CC=1)OCC)(NCCCCCCC)(=O)=O
Computed Properties
- Exact Mass: 299.15551483g/mol
- Monoisotopic Mass: 299.15551483g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 20
- Rotatable Bond Count: 10
- Complexity: 330
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 63.8Ų
- XLogP3: 4.1
4-ethoxy-N-heptylbenzene-1-sulfonamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0808-1415-2μmol |
4-ethoxy-N-heptylbenzene-1-sulfonamide |
448201-83-0 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
Life Chemicals | F0808-1415-4mg |
4-ethoxy-N-heptylbenzene-1-sulfonamide |
448201-83-0 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
Life Chemicals | F0808-1415-15mg |
4-ethoxy-N-heptylbenzene-1-sulfonamide |
448201-83-0 | 90%+ | 15mg |
$89.0 | 2023-05-17 | |
Life Chemicals | F0808-1415-75mg |
4-ethoxy-N-heptylbenzene-1-sulfonamide |
448201-83-0 | 90%+ | 75mg |
$208.0 | 2023-05-17 | |
Life Chemicals | F0808-1415-5μmol |
4-ethoxy-N-heptylbenzene-1-sulfonamide |
448201-83-0 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
Life Chemicals | F0808-1415-10μmol |
4-ethoxy-N-heptylbenzene-1-sulfonamide |
448201-83-0 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
Life Chemicals | F0808-1415-3mg |
4-ethoxy-N-heptylbenzene-1-sulfonamide |
448201-83-0 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
Life Chemicals | F0808-1415-100mg |
4-ethoxy-N-heptylbenzene-1-sulfonamide |
448201-83-0 | 90%+ | 100mg |
$248.0 | 2023-05-17 | |
Life Chemicals | F0808-1415-40mg |
4-ethoxy-N-heptylbenzene-1-sulfonamide |
448201-83-0 | 90%+ | 40mg |
$140.0 | 2023-05-17 | |
Life Chemicals | F0808-1415-20mg |
4-ethoxy-N-heptylbenzene-1-sulfonamide |
448201-83-0 | 90%+ | 20mg |
$99.0 | 2023-05-17 |
4-ethoxy-N-heptylbenzene-1-sulfonamide Related Literature
-
1. Caper tea
-
Zheng-Dong Liu,Yong-Zheng Chang,Chang-Jin Ou,Jin-Yi Lin,Ling-Hai Xie,Cheng-Rong Yin,Ming-Deng Yi,Yan Qian,Nai-En Shi,Wei Huang Polym. Chem., 2011,2, 2179-2182
-
Hong Bo Wang,Nan Yao,Long Wang,Yu Lin Hu New J. Chem., 2017,41, 10528-10531
-
Julius F. Remenar,Mark D. Tawa,Matthew L. Peterson,Örn Almarsson,Magali B. Hickey,Bruce M. Foxman CrystEngComm, 2011,13, 1081-1089
Additional information on 4-ethoxy-N-heptylbenzene-1-sulfonamide
Recent Advances in the Study of 4-ethoxy-N-heptylbenzene-1-sulfonamide (CAS: 448201-83-0) in Chemical Biology and Pharmaceutical Research
The compound 4-ethoxy-N-heptylbenzene-1-sulfonamide (CAS: 448201-83-0) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This sulfonamide derivative has shown promising potential in various therapeutic applications, particularly in the modulation of enzymatic activity and receptor interactions. Recent studies have focused on its synthesis, structural optimization, and biological evaluation, aiming to elucidate its mechanism of action and therapeutic efficacy.
One of the key areas of interest is the compound's role as a potential inhibitor of carbonic anhydrase (CA) isoforms. CAs are a family of enzymes involved in critical physiological processes, including pH regulation, CO2 hydration, and electrolyte secretion. The structural features of 4-ethoxy-N-heptylbenzene-1-sulfonamide, such as the ethoxy and heptyl substituents, have been hypothesized to enhance its binding affinity and selectivity towards specific CA isoforms. Preliminary in vitro studies have demonstrated its inhibitory activity against CA II and CA IX, with IC50 values in the nanomolar range, suggesting its potential as a lead compound for the development of novel CA inhibitors.
In addition to its enzymatic inhibition properties, recent research has explored the compound's potential in anticancer therapy. The overexpression of CA IX in hypoxic tumor microenvironments has been linked to tumor progression and resistance to conventional therapies. By targeting CA IX, 4-ethoxy-N-heptylbenzene-1-sulfonamide may offer a novel strategy for disrupting tumor metabolism and enhancing the efficacy of existing anticancer treatments. In vivo studies using xenograft models have shown promising results, with significant reductions in tumor growth observed following treatment with the compound.
Another notable aspect of this research is the exploration of the compound's pharmacokinetic properties. The lipophilic nature of the heptyl chain is believed to improve membrane permeability, while the ethoxy group may contribute to metabolic stability. Advanced computational modeling and molecular dynamics simulations have been employed to predict the compound's absorption, distribution, metabolism, and excretion (ADME) profiles, providing valuable insights for further optimization.
Despite these advancements, challenges remain in the development of 4-ethoxy-N-heptylbenzene-1-sulfonamide as a therapeutic agent. Issues such as off-target effects, potential toxicity, and formulation stability need to be addressed through comprehensive preclinical studies. Collaborative efforts between academic institutions and pharmaceutical companies are underway to overcome these hurdles and advance the compound into clinical trials.
In conclusion, the recent studies on 4-ethoxy-N-heptylbenzene-1-sulfonamide (CAS: 448201-83-0) highlight its potential as a versatile scaffold for drug development. Its dual role as a CA inhibitor and anticancer agent, combined with its favorable pharmacokinetic properties, positions it as a promising candidate for further investigation. Future research should focus on optimizing its selectivity, efficacy, and safety profile to unlock its full therapeutic potential.
448201-83-0 (4-ethoxy-N-heptylbenzene-1-sulfonamide) Related Products
- 1164464-45-2(Methyl 4-{2-cyano-2-[(1-phenylethyl)carbamoyl]eth-1-en-1-yl}benzoate)
- 5452-35-7(cycloheptanamine)
- 1215555-19-3(N-[2-(diethylamino)ethyl]-N-(4-ethoxy-1,3-benzothiazol-2-yl)-4-nitrobenzamide hydrochloride)
- 1891120-67-4(2-(thiolan-2-yl)prop-2-en-1-amine)
- 1396761-14-0(N-6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl-3-(phenylsulfanyl)propanamide)
- 141553-69-7(1-Palmitoyl-2-hydroxy-sn-glycero-3-phosphoinositol Ammonium Salt)
- 951887-67-5(Ethyl 5-(3,4,5-trimethoxyphenyl)-5-oxovalerate)
- 683765-39-1(4-[Benzyl(methyl)sulfamoyl]-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide)
- 49540-21-8(2-Hydroxy-4-(methylsulfanyl)butanamide)
- 1448056-76-5(3-(3-chlorophenyl)-N-(1-(thiazol-2-yl)piperidin-4-yl)propanamide)



